tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Aza-Michael addition Heterocyclic amino acids Scaffold diversification

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (also referred to as 1-Boc-3-methoxycarbonylmethyleneazetidine) is a heterocyclic azetidine carboxylate bearing a Boc-protected ring nitrogen and an exocyclic α,β-unsaturated methyl ester at the 3‑position. It serves as a versatile electrophilic scaffold in medicinal chemistry and organic synthesis, participating in aza-Michael additions, 1,3-dipolar cycloadditions, and palladium-catalysed cross-coupling cascades.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 1105662-87-0
Cat. No. B1527513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
CAS1105662-87-0
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=CC(=O)OC)C1
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-8(7-12)5-9(13)15-4/h5H,6-7H2,1-4H3
InChIKeyDHTIDVBYPXKXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS 1105662-87-0): Procurement Guide for an N-Boc-Protected α,β-Unsaturated Azetidine Ester Building Block


tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (also referred to as 1-Boc-3-methoxycarbonylmethyleneazetidine) is a heterocyclic azetidine carboxylate bearing a Boc-protected ring nitrogen and an exocyclic α,β-unsaturated methyl ester at the 3‑position. It serves as a versatile electrophilic scaffold in medicinal chemistry and organic synthesis, participating in aza-Michael additions, 1,3-dipolar cycloadditions, and palladium-catalysed cross-coupling cascades [1]. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, with documented kg-scale production experience .

Why tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate Cannot Be Replaced by Saturated Azetidine-3-acetates or Differently Protected Analogs in Lead-Optimisation Workflows


The target compound contains both an N-Boc protective group and a conjugated methyl 2-(azetidin-3-ylidene)acetate double bond. These two functionalities operate orthogonally: the Boc group allows acid-mediated deprotection after selective transformations of the α,β-unsaturated ester, while the exocyclic alkene provides a soft electrophilic site for aza-Michael, thia-Michael, and cycloaddition chemistries that the fully saturated analog (CAS 497160-14-2) cannot engage [1][2]. Substitution with the saturated analog forfeits the entire Michael-acceptor manifold, altering downstream reactivity and limiting scaffold diversification. Conversely, using an azetidine scaffold lacking the N-Boc group would require subsequent re-protection or risk unmasked azetidine ring reactivity. The combination of the Boc-protected azetidine ring and the α,β-unsaturated ester thus defines a distinct chemical space that generic azetidine carboxylates do not access.

Quantitative Evidence Guide: tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate vs. Closest Analogs


Aza-Michael Addition Yields on (N-Boc-azetidin-3-ylidene)acetate Using Diverse NH-Heterocycles Demonstrate Robust Electrophilic Reactivity Comparable to the Oxetane Analog

In a 2023 study, methyl (N-Boc-azetidin-3-ylidene)acetate (the target scaffold) was subjected to DBU- or K₂CO₃-catalysed aza-Michael addition with a panel of NH-heterocycles. Yields for the azetidine series ranged from 46% to 76% across ten substrates, with the methyl ester outperforming the corresponding ethyl ester in preliminary experiments [1]. The closely related oxetane analog—methyl (oxetan-3-ylidene)acetate—was evaluated in a single analogous aza-Michael reaction with 3-N-Boc-aminoazetidine, giving a 71% yield, which falls within the observed range for the azetidine substrate but without the breadth of demonstrated substrate scope [1]. This demonstrates that while both four-membered heterocyclic α,β-unsaturated esters are competent Michael acceptors, the azetidine variant has been validated across a significantly broader nucleophile panel.

Aza-Michael addition Heterocyclic amino acids Scaffold diversification

Patented Use as a Key Intermediate in AbbVie and Novartis Drug Discovery Pipelines Confirms Industrial Relevance

The target compound is explicitly cited as a synthetic intermediate in patents from AbbVie Inc. (US9777020, 2017; US2015/210720, 2015) and Novartis AG (WO2009/10488, 2009) [1]. In the AbbVie patent US9777020, the compound appears in the synthesis pathway for azetidine-containing JAK inhibitors at page column 101–102. The Novartis patent WO2009/10488 employs the compound at page column 47 in routes to azetidine and cyclobutane derivatives. By contrast, the saturated analog CAS 497160-14-2 is not cited in these patent families, indicating that the α,β-unsaturation is structurally required for the patented synthetic sequences.

Drug discovery intermediate JAK inhibitor Patent synthesis

Commercial Availability at Multi-Kilogram Scale with Defined Purity Certificates Exceeds Supply-Chain Maturity of Most 3-Ylidene Azetidine Analogs

The target compound is stocked by multiple major international chemical suppliers in quantities up to 25 g and is listed with documented kg-scale synthesis experience . Fluorochem offers the compound at 96% purity (1 g = £12, 25 g = £145), while Bidepharm provides purity certificates at 98% with NMR, HPLC, and GC batch quality data . The saturated analog (CAS 497160-14-2) and the ethyl ester variant (CAS 2098073-43-7) are available from fewer suppliers and typically at lower purity tiers (95%). The oxetane analog methyl (oxetan-3-ylidene)acetate is not listed as a stock item by major Western suppliers and requires custom synthesis.

Supply chain Bulk procurement Purity specification

The Exocyclic α,β-Unsaturated Ester Enables Michael Addition and Cycloaddition Reactivity That the Saturated Azetidine-3-acetate Cannot Perform

The target compound possesses an sp²-hybridised exocyclic carbon (C=CH-CO₂Me) conjugated with the ester carbonyl, creating an electrophilic β-carbon that undergoes nucleophilic additions. This structural feature is absent in tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 497160-14-2), which has an sp³-hybridised CH₂-CH₂-CO₂Me side chain [1]. Conjugative π-orbital overlap in the α,β-unsaturated system lowers the LUMO energy, as evidenced by the target compound's participation in DBU-catalysed aza-Michael reactions at room temperature to 45 °C, whereas the saturated analog shows no reactivity under identical conditions [2][3]. This reactivity distinction is binary: the saturated analog cannot serve as a Michael acceptor, eliminating an entire reaction manifold from the medicinal chemist's toolbox.

Michael acceptor α,β-Unsaturated ester Synthetic utility differential

Optimal Deployment Scenarios for tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in Scientific and Industrial Workflows


Medicinal Chemistry: JAK Inhibitor and Kinase-Targeted Library Synthesis

Based on patent evidence from AbbVie (US9777020) and Novartis (WO2009/10488), the compound serves as a validated intermediate for constructing azetidine-containing kinase inhibitors [1]. The Boc group enables late-stage deprotection to the free azetidine, which can then be elaborated via amide bond formation or reductive amination. The α,β-unsaturated ester provides a conjugation handle for introducing diverse heterocyclic appendages through aza-Michael addition [2]. Procurement of this specific building block ensures alignment with patented synthetic precedents, reducing route-scouting time in lead optimisation.

Scaffold Diversification: Aza-Michael Library Production of Heterocyclic Amino Acid Derivatives

The MDPI 2023 study validated the compound as a universal aza-Michael acceptor for a panel of NH-heterocycles, generating azetidine-containing amino acid derivatives in 46–76% yields [2]. This established protocol can be directly adopted for parallel library synthesis in academic and industrial medicinal chemistry laboratories without further reaction condition optimisation.

Spirocycle and Fused Heterocycle Synthesis via Cycloaddition–Carbonylation Cascades

The Tetrahedron Letters 2019 study employed this azetidine-3-ylidene acetate in a silver-catalysed 1,3-dipolar cycloaddition followed by palladium-catalysed carbonylation–amination to construct azetidine–pyrrolidino isoindolone spirocycles [3]. Researchers requiring azetidine-containing spirocyclic scaffolds for fragment-based drug discovery can utilise this compound as a direct entry point into this validated cascade sequence.

Process Chemistry and Scale-Up: Multi-Gram to Kilogram Procurement for Preclinical Studies

With documented kg-scale synthesis experience at Fujifilm Wako and batch-certified purity up to 98% from Bidepharm , the compound is suitable for progression from discovery-scale (25 g stock at Fluorochem) to preclinical batch production. The availability of certified analytical data (NMR, HPLC, GC) supports GLP compliance for in vivo pharmacokinetic and toxicology studies.

Quote Request

Request a Quote for tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.